5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Description
Scientific Research Applications
Synthesis of Antitumor Agents
Bromo-substituted pyrimidines have been used as intermediates in the synthesis of compounds with antitumor activities. For example, the synthesis of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolate inhibitors demonstrates the potential of bromo-substituted pyrimidines in inhibiting key cellular enzymes like thymidylate synthase, which is crucial for DNA synthesis in cancer cells (Gangjee et al., 1999). These inhibitors showcase the role of such compounds in developing new anticancer drugs.
Development of Antiviral Compounds
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlights the application of bromo-substituted pyrimidines in creating antiviral agents. Some of these compounds have shown marked inhibitory activity against retroviruses, including HIV, in cell culture, emphasizing their potential as antiretroviral drugs (Hocková et al., 2003).
Antibacterial and Anticancer Agents
The synthesis of 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives from bromo-substituted pyrimidines has been explored for their antibacterial and anticancer properties. These derivatives have displayed selective antiproliferative activity against various human cancer cell lines and moderate antibacterial potencies, suggesting their dual application in treating infections and cancer (Liu et al., 2018).
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-4-2-3-5-14(11)15(21)20-7-6-13(10-20)22-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCHTXMGRQZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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